5-Methylhept-4-en-6-yn-3-ol
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Overview
Description
5-Methylhept-4-en-6-yn-3-ol is an organic compound with the molecular formula C8H12O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-4-en-6-yn-3-ol can be achieved through various methods. One common approach involves the use of alkyne and alkene precursors. For instance, a typical synthetic route might involve the reaction of a suitable alkyne with an alkene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or nickel, and the process may require specific temperatures and pressures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods that ensure high efficiency and cost-effectiveness. This could include continuous flow reactors and the use of robust catalysts that can withstand prolonged use. The industrial process would also focus on minimizing by-products and ensuring the safety and environmental compliance of the production method.
Chemical Reactions Analysis
Types of Reactions
5-Methylhept-4-en-6-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The triple bond in the compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
5-Methylhept-4-en-6-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhept-4-en-6-yn-3-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic processes.
Signal Transduction: The compound may influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
- 3-Methylhept-6-en-3-ol
Uniqueness
5-Methylhept-4-en-6-yn-3-ol is unique due to its combination of a double bond and a triple bond within the same molecule. This structural feature allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
155268-26-1 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methylhept-4-en-6-yn-3-ol |
InChI |
InChI=1S/C8H12O/c1-4-7(3)6-8(9)5-2/h1,6,8-9H,5H2,2-3H3 |
InChI Key |
MFODADGKZFEGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C(C)C#C)O |
Origin of Product |
United States |
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